1-(5-Methyl-1h-pyrrol-2-yl)ethanone

Flavor Regulation Dietary Exposure EFSA MSDI

Flavor researchers needing an EU-compliant low-exposure pyrrole for savory/roasted notes face limited options. 1-(5-Methyl-1H-pyrrol-2-yl)ethanone (FL-no 14.085) solves this: • 2,750-fold lower MSDI vs. 2-acetylpyrrole minimizes EU toxicological data burden. • Earthy, roasted, bitter profile (0.10% in PG) enables precise cocoa/savory flavor differentiation. • 140-fold lower natural abundance in dark beer supports trace-level analytical standardization. ≥97% purity; ready for global dispatch.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 6982-72-5
Cat. No. B1610672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1h-pyrrol-2-yl)ethanone
CAS6982-72-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1)C(=O)C
InChIInChI=1S/C7H9NO/c1-5-3-4-7(8-5)6(2)9/h3-4,8H,1-2H3
InChIKeyVODXUZDKSDHLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1H-pyrrol-2-yl)ethanone (CAS 6982-72-5): Procurement-Relevant Identity and Baseline for a Specialized Acetyl Pyrrole


1-(5-Methyl-1H-pyrrol-2-yl)ethanone, also known as 2-acetyl-5-methylpyrrole, is a pyrrole derivative containing an acetyl group at the 2-position and a methyl group at the 5-position. It is a low-molecular-weight (123.15 g/mol) heterocyclic ketone that appears as a solid at room temperature with a melting point of 87–88 °C [1]. The compound is registered as a flavouring substance in the European Union under FL-no 14.085 and has been evaluated by the European Food Safety Authority (EFSA) for safety in food contact applications [2]. Its molecular structure confers a distinctive odor profile described as earthy, roasted, and bitter, differentiating it from its non-methylated analog 2-acetylpyrrole, which exhibits a popcorn-like, nutty aroma [3].

Why 1-(5-Methyl-1H-pyrrol-2-yl)ethanone Cannot Be Replaced by Generic Acetyl Pyrroles


While pyrrole-based acetyl compounds share a common heterocyclic core, their substitution patterns dramatically influence their physical, chemical, and biological properties. The addition of a methyl group at the 5-position of the pyrrole ring creates a distinct electronic environment that alters the compound's reactivity, flavor profile, and regulatory classification. For example, 2-acetylpyrrole (FL-no 14.047) and 2-acetyl-5-methylpyrrole (FL-no 14.085) are evaluated as separate flavouring substances with different exposure estimates and safety assessment pathways [1]. Similarly, the N-methyl isomer 2-acetyl-1-methylpyrrole (FL-no 14.046) exhibits distinct physiochemical properties and a different MSDI value (1.2 μg/capita/day) compared to the target compound (0.0012 μg/capita/day) [2]. Even subtle changes in substitution patterns lead to divergent behaviors in analytical contexts, sensory applications, and regulatory compliance, making generic substitution scientifically unjustified without direct evidence of equivalence. The quantitative evidence below details the specific, measurable dimensions that differentiate this compound from its closest analogs.

1-(5-Methyl-1H-pyrrol-2-yl)ethanone: Head-to-Head Quantitative Evidence for Procurement Decisions


EU Flavoring Exposure Magnitude: 2750-Fold Lower MSDI than 2-Acetylpyrrole

The Maximised Survey-derived Daily Intake (MSDI) for 1-(5-Methyl-1H-pyrrol-2-yl)ethanone (FL-no 14.085) is 0.0012 μg/capita/day, as extracted from EFSA Flavoring Group Evaluation 24 Rev2 Table C.2 [1]. In comparison, 2-acetylpyrrole (FL-no 14.047) has an MSDI of 3.3 μg/capita/day, directly derived from the same EFSA evaluation framework [2]. The 5-methyl substitution thus reduces the estimated dietary exposure by a factor of approximately 2,750.

Flavor Regulation Dietary Exposure EFSA MSDI

Fermented Beverage Occurrence: 140-Fold Lower Abundance than 2-Acetylpyrrole in Dark Beer

In dark Bavarian beer, quantitative analysis of pyrroles reveals that 2-acetyl-5-methylpyrrole is present at 0.01 mg/L, while 2-acetylpyrrole is present at 1.4 mg/L in the same sample matrix [1]. Both 2-formyl-5-methylpyrrole (0.11 mg/L) and 2-formylpyrrole (0.03 mg/L) show different abundance patterns, confirming that the combination of acetyl and methyl substitution strongly modulates the compound's formation kinetics during fermentation.

Brewing Science Flavor Chemistry Heterocyclic Analysis

Regulatory Safety Data Dependency: Toxicity Assessment Based on Surrogate Data from 2-Acetylpyrrole

The EFSA Panel concluded that 2-acetyl-5-methylpyrrole (FL-no 14.085) does not give rise to safety concern at its dietary intake level. However, this evaluation was contingent on new toxicity data submitted for 2-acetylpyrrole (FL-no 14.047), which served as a supporting substance [1]. The 5-methyl analog thus lacks its own dedicated toxicity dataset and relies on read-across arguments from the non-methylated homolog. In contrast, 2-acetylpyrrole has its own direct genotoxicity and toxicity data package.

Food Safety EFSA Evaluation Toxicology Data Gap

JECFA Evaluation Gap: Absence of a JECFA Number Contrasts with 2-Acetylpyrrole and N-Methyl Isomer

According to the EU Union List and EFSA documentation, 2-acetyl-5-methylpyrrole has no JECFA number specified, whereas its closest analogs do: 2-acetylpyrrole (FL-no 14.047) is assigned JECFA-number 1307, and 2-acetyl-1-methylpyrrole (FL-no 14.046) is assigned JECFA-number 1306 [1]. This gap means that the target compound has not undergone independent JECFA evaluation, limiting its acceptance in Codex Alimentarius-governed food applications outside the EU.

Global Food Regulation JECFA Codex Alimentarius

Optimal Application Scenarios for Procuring 1-(5-Methyl-1H-pyrrol-2-yl)ethanone


EU-Focused Flavor Formulation Requiring Ultra-Low Exposure Tier Flavouring Substants

The 2750-fold lower MSDI (0.0012 vs. 3.3 μg/capita/day) compared to 2-acetylpyrrole [1] positions this compound as a flavor ingredient with inherently low regulatory exposure, reducing the toxicological data burden for EU market authorization. Formulators developing flavors for EU-only products where low exposure classification is advantageous (e.g., certain savory, roasted, or bitter notes) can leverage this compound’s favorable exposure tier without the toxicological testing investment required for higher-exposure alternatives.

Trace-Level Pyrrole Metabolite Analysis in Fermented Beverage Research

The compound's 140-fold lower natural abundance in dark beer (0.01 mg/L) versus 2-acetylpyrrole (1.4 mg/L) [2] makes it a useful analytical standard for trace-level heterocyclic compound quantification. Researchers studying pyrrole formation kinetics in Maillard reaction systems or fermented beverages can employ this compound as a marker for specific reaction pathways that differ from those producing the more abundant 2-acetylpyrrole, enabling more precise pathway deconvolution.

Read-Across Safety Assessment and Surrogate Toxicology Studies

Given that the EFSA safety evaluation for this compound was supported by toxicity data from 2-acetylpyrrole [3], it serves as an ideal candidate for developing and validating read-across methodologies within flavor safety assessment programs. Procure this compound alongside 2-acetylpyrrole for comparative toxicology studies to strengthen read-across arguments for other 2-substituted-5-methyl pyrrole derivatives awaiting regulatory evaluation.

Sensory Differentiation Studies: Earthy-Bitter vs. Popcorn-Nutty Pyrrole Notes

The distinct organoleptic profile of this compound—earthy, roasted, bitter at 0.10% in propylene glycol [4]—contrasts sharply with the popcorn, nutty, bread-crust character of 2-acetylpyrrole. Sensory chemists and flavor houses procuring both compounds in parallel can create well-characterized pyrrole flavor libraries for systematic structure-odor relationship studies, essential for designing custom roasted, cocoa, or savory flavor bases with precise aromatic nuance.

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